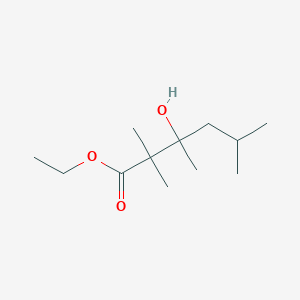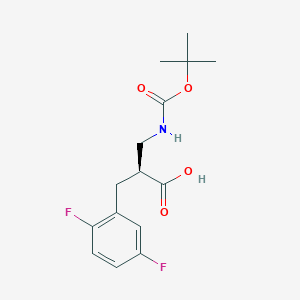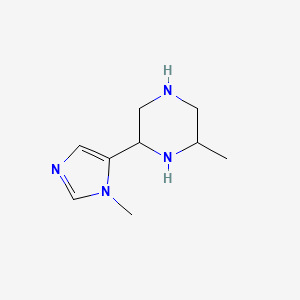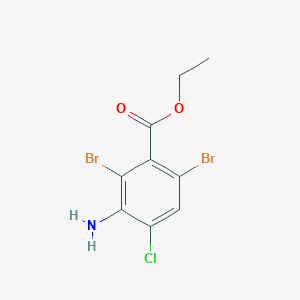
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine is a chiral amine compound with significant interest in organic chemistry and pharmaceutical research. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methylating agents.
Methylation: The pyrrolidine undergoes methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl groups.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the desired (2R,3S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Methylation: Utilizing large reactors for the methylation step to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for chiral resolution to enhance efficiency and consistency in producing the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into secondary or primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile: Another chiral amine with different functional groups and applications.
Rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexayl hexanicotinate: A compound with multiple chiral centers and distinct chemical properties.
Uniqueness
Rel-(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine stands out due to its specific stereochemistry and the presence of N,N-dimethyl groups, which confer unique reactivity and binding properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(2R,3S)-N,N,2-trimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-7(9(2)3)4-5-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m1/s1 |
Clé InChI |
RFCFJJAUESUTQG-RQJHMYQMSA-N |
SMILES isomérique |
C[C@@H]1[C@H](CCN1)N(C)C |
SMILES canonique |
CC1C(CCN1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


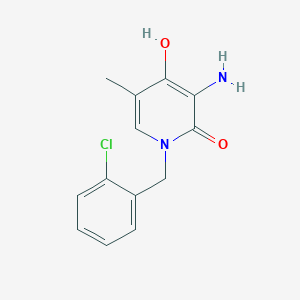
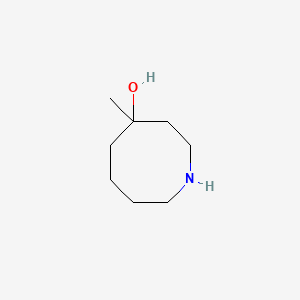
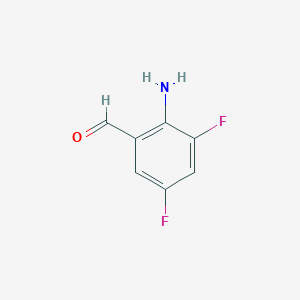
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
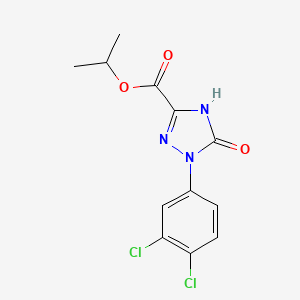
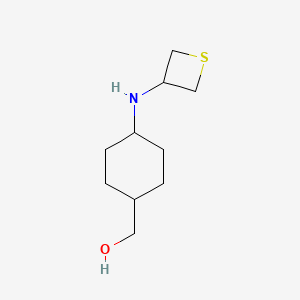
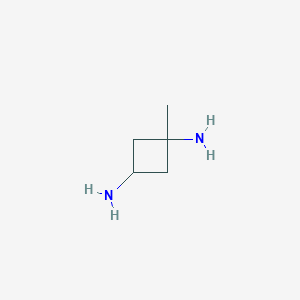
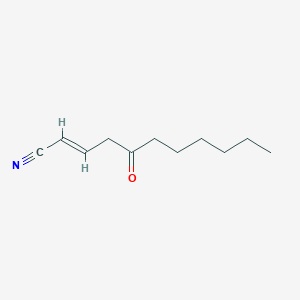
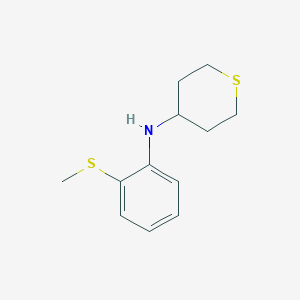
![tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15227271.png)
